molecular formula C10H14N2O.ClH B063173 (+-)-Epiboxidine CAS No. 188895-96-7

(+-)-Epiboxidine

Cat. No.: B063173
CAS No.: 188895-96-7
M. Wt: 178.23 g/mol
InChI Key: GEEFPQBPVBFCSD-XHNCKOQMSA-N
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Description

(+-)-Epiboxidine, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O.ClH and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Epiboxidine plays a significant role in biochemical reactions by interacting with neural nicotinic acetylcholine receptors. It binds to both the α3β4 and the α4β2 subtypes, acting as a partial agonist. This interaction modulates the activity of these receptors, which are involved in neurotransmission. The binding of epiboxidine to these receptors can influence the release of neurotransmitters, thereby affecting neural communication and potentially providing analgesic effects .

Cellular Effects

Epiboxidine has notable effects on various types of cells and cellular processes. It influences cell function by modulating nicotinic acetylcholine receptors, which are critical for cell signaling pathways. The activation of these receptors by epiboxidine can lead to changes in gene expression and cellular metabolism. For instance, the compound’s interaction with α4β2 receptors can affect the release of neurotransmitters, thereby influencing neuronal activity and potentially altering pain perception .

Molecular Mechanism

The molecular mechanism of action of epiboxidine involves its binding interactions with nicotinic acetylcholine receptors. As a partial agonist, epiboxidine binds to the α3β4 and α4β2 subtypes of these receptors, leading to their activation. This activation can result in the modulation of ion channels and subsequent changes in cellular ion flux. Additionally, epiboxidine’s binding to these receptors can influence enzyme activity and gene expression, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of epiboxidine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that epiboxidine can maintain its activity over a certain period, but its effects may diminish as the compound degrades. Long-term exposure to epiboxidine in in vitro or in vivo studies has been observed to impact cellular function, including changes in receptor sensitivity and neurotransmitter release .

Dosage Effects in Animal Models

The effects of epiboxidine vary with different dosages in animal models. At lower doses, epiboxidine can act as an effective analgesic by modulating nicotinic acetylcholine receptors. At higher doses, the compound may exhibit toxic or adverse effects. Threshold effects have been observed, where the analgesic benefits of epiboxidine are maximized at specific dosages, while higher doses can lead to toxicity and negative side effects .

Metabolic Pathways

Epiboxidine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism can affect its potency and duration of action. Enzymes involved in the metabolism of epiboxidine can modulate its effects on metabolic flux and metabolite levels. Understanding these pathways is crucial for optimizing the therapeutic potential of epiboxidine and minimizing its toxicity .

Transport and Distribution

The transport and distribution of epiboxidine within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of epiboxidine in specific tissues, thereby affecting its overall efficacy and safety. The distribution of epiboxidine within the body is an important factor in determining its therapeutic potential .

Subcellular Localization

Epiboxidine’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence the interaction of epiboxidine with its target receptors and other biomolecules, thereby modulating its biochemical effects. Understanding the subcellular distribution of epiboxidine is essential for elucidating its mechanism of action .

Properties

IUPAC Name

5-[(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-6-4-10(13-12-6)8-5-7-2-3-9(8)11-7/h4,7-9,11H,2-3,5H2,1H3/t7-,8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEFPQBPVBFCSD-XHNCKOQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CC3CCC2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)[C@H]2C[C@@H]3CC[C@H]2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172258
Record name (+/-)-Epiboxidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188895-96-7
Record name Epiboxidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188895-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+-)-Epiboxidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188895967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Epiboxidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPIBOXIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI646L2ARJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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